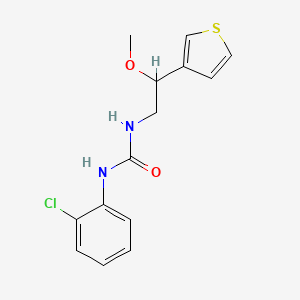

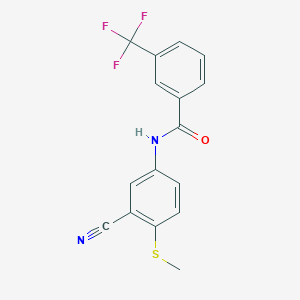

![molecular formula C21H14F3N5O2 B2864130 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile CAS No. 1048915-35-0](/img/structure/B2864130.png)

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity Pyrimidine derivatives have been synthesized through various methods, demonstrating significant antibacterial activities. For instance, the novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives has shown promising antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Rostamizadeh et al., 2013). Similarly, another study on the synthesis, characterization, antimicrobial activity screening, and molecular docking study of pyrimidine carbonitrile derivatives further supports their antimicrobial potential (Bhat & Begum, 2021).

Chemical Synthesis Innovations Research has focused on developing new methods for synthesizing pyrimidine derivatives, enhancing efficiency and environmental friendliness. For example, a study on the microwave-assisted multicomponent synthesis of triazolo[4,3-a]pyrimidine-6-carbonitrile derivatives presents an efficient, green synthetic method, indicating its potential in various chemical synthesis applications (Divate & Dhongade-Desai, 2014).

Anticancer and Antitumoral Activity Pyrimidine derivatives have also been studied for their in vitro antitumoral activity. A study on hydrazinopyrimidine-5-carbonitrile derivatives evaluated against different types of human cancer cell lines found some compounds to demonstrate inhibitory effects on cancer cell growth at varying concentrations, suggesting their potential use in cancer research (Cocco et al., 2006).

Photosensitivity and Optoelectronic Applications The synthesis and study of novel compounds, including those with pyrimidine structures, have shown promising photosensitivity characteristics, making them suitable for optoelectronic device applications. An example includes the synthesis, spectral characterization, DFT, and photosensitivity studies of specific pyrimidine-derivatives, indicating their applicability in the development of optoelectronic devices (Roushdy et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of apoptosis.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the Ras/Raf/MAPK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced tumor growth and increased apoptosis.

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .

Propriétés

IUPAC Name |

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N5O2/c22-21(23,24)31-16-10-8-15(9-11-16)29-19(26)18(17(13-25)28-20(29)30)27-12-4-7-14-5-2-1-3-6-14/h1-12H,26H2/b7-4+,27-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSURFIJPKVULS-ZCJBWNAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

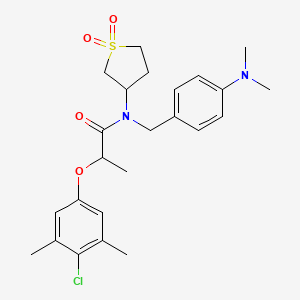

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

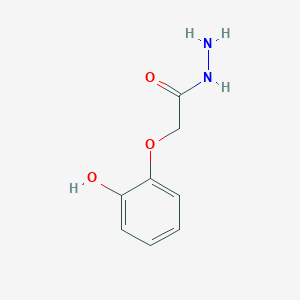

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)

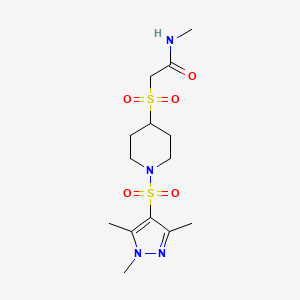

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864065.png)

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)